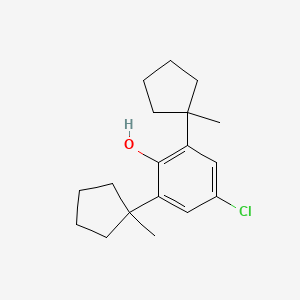
4-Chloro-2,6-bis(1-methylcyclopentyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-bis(1-methylcyclopentyl)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of a chlorine atom and two 1-methylcyclopentyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(1-methylcyclopentyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with 1-methylcyclopentyl bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the bromide with the phenol group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis(1-methylcyclopentyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Scientific Research Applications
4-Chloro-2,6-bis(1-methylcyclopentyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-bis(1-methylcyclopentyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-: Similar structure but lacks the 1-methylcyclopentyl groups.
Phenol, 2,6-bis(1,1-dimethylethyl)-: Similar substitution pattern but with different alkyl groups.
Clorophene: Contains a benzyl group instead of the 1-methylcyclopentyl groups.
Uniqueness
4-Chloro-2,6-bis(1-methylcyclopentyl)phenol is unique due to the presence of two 1-methylcyclopentyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
74515-15-4 |
|---|---|
Molecular Formula |
C18H25ClO |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
4-chloro-2,6-bis(1-methylcyclopentyl)phenol |
InChI |
InChI=1S/C18H25ClO/c1-17(7-3-4-8-17)14-11-13(19)12-15(16(14)20)18(2)9-5-6-10-18/h11-12,20H,3-10H2,1-2H3 |
InChI Key |
HPBRWMNHKDYVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=CC(=CC(=C2O)C3(CCCC3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















